molecular formula C18H21N3O6S2 B2456827 methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate CAS No. 864941-22-0

methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate

Cat. No.: B2456827
CAS No.: 864941-22-0
M. Wt: 439.5
InChI Key: WPBFGKMWFHXKMH-UHFFFAOYSA-N
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Description

Methyl (2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate is a versatile chemical compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is used in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with 4-(N,N-diethylsulfamoyl)benzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamido and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate has a wide range of scientific research applications, including:

    Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate
  • Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-5-nitrothiophene-3-carboxylate

Uniqueness

Methyl (2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from pharmaceuticals to materials science, highlights its significance in scientific research.

Properties

IUPAC Name

methyl N-[2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2/c1-4-21(5-2)29(25,26)13-8-6-12(7-9-13)15(22)19-17-14(10-11-28-17)16(23)20-18(24)27-3/h6-11H,4-5H2,1-3H3,(H,19,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFGKMWFHXKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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